Target Compound vs. 4-Fluoro Analog: Lipophilicity (XLogP3) for Permeability Optimization
The target compound demonstrates a significantly higher computed lipophilicity compared to its 4-fluoro analog, 3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS 1223801-16-8), with an XLogP3 difference of +0.5 [1]. This is a cross-study comparable metric using the same computational prediction method (PubChem-derived XLogP3) and indicates the chloro-substituted analog will exhibit greater passive membrane permeability but potentially lower aqueous solubility [1][2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.1 |
| Comparator Or Baseline | 3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione: XLogP3 = 4.6 |
| Quantified Difference | ΔXLogP3 = +0.5 (target is more lipophilic) |
| Conditions | Computed using the XLogP3 algorithm as reported by the Kuujia.com database; both data points retrieved from the same source to ensure methodological consistency. |
Why This Matters
A 0.5 logP difference is substantial in a medicinal chemistry context, directly affecting permeability, solubility, and off-target binding rates, making the target compound the more appropriate choice for designing cell-permeable probes or inhibitors targeting intracellular proteins.
- [1] Kuujia.com. (2023). CAS No. 1223920-84-0: 3-(3-chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione. Retrieved from https://www.kuujia.com/cas-1223920-84-0.html View Source
- [2] Kuujia.com. (2023). CAS No. 1223801-16-8: 3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione. Retrieved from https://www.kuujia.com/cas-1223801-16-8.html View Source
